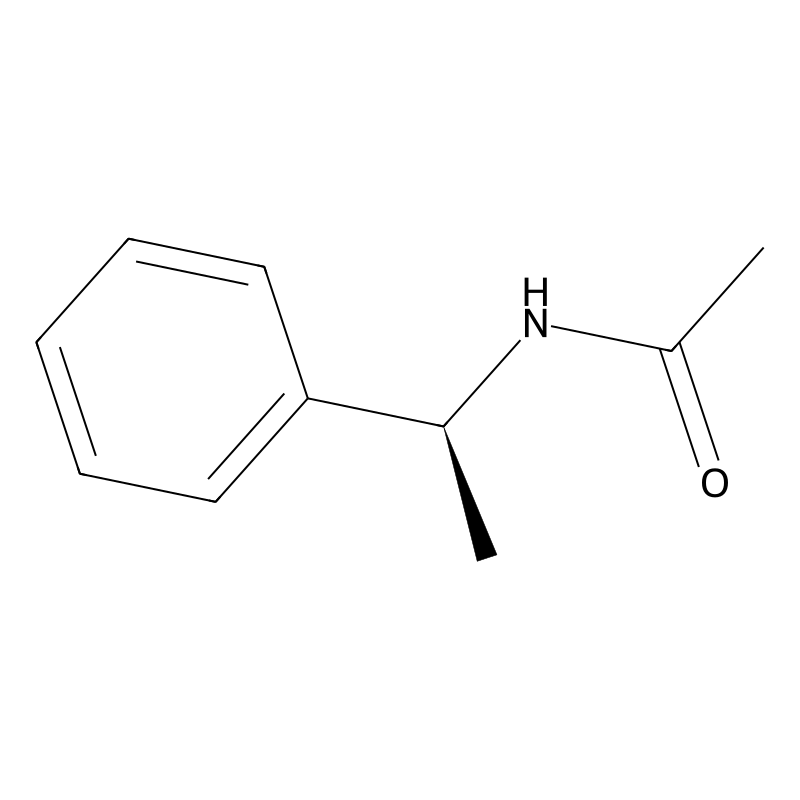

(S)-N-(1-phenylethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-N-(1-phenylethyl)acetamide is a chiral amide derived from the enantiopure amine (S)-1-phenylethylamine. This amine is a foundational building block and resolving agent in asymmetric synthesis. [1] The utility of (S)-N-(1-phenylethyl)acetamide is defined by its specific, non-interchangeable absolute stereochemistry, which is critical for its function as a chiral precursor, a substrate in stereoselective reactions, and an analytical standard. [2]

Research Fit

References

- [1] Juaristi, E. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. *Molecules* **2020**, *25*(21), 4907.

- [2] de Miranda, A. S.; Miranda, L. S. M.; de Souza, R. O. M. A. Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases. *Org. Biomol. Chem.* **2013**, *11*(20), 3332–3336.

Substituting (S)-N-(1-phenylethyl)acetamide with its (R)-enantiomer or the racemic mixture leads to predictable process failure. In asymmetric synthesis, using the incorrect enantiomer yields the wrong product stereoisomer, while the racemic form introduces a 50% isomeric impurity that is difficult to separate and halves the effective yield. [1] Furthermore, enantiomers and their corresponding racemates often exhibit different solid-state properties, such as melting point and solubility, due to distinct crystal packing. These differences can significantly impact processability, handling, and formulation development, making the racemic mixture an unsuitable substitute where precise physical properties are required.

Substitution Risk

Extreme Enantiomeric Selectivity in Lipase-Catalyzed Kinetic Resolution

In the lipase-catalyzed kinetic resolution of racemic 1-phenylethylamine, the two enantiomers exhibit profoundly different reaction kinetics. Using various lipases with ethyl acetate as the acyl donor in a continuous flow process, an enantiomeric ratio (E) greater than 200 was achieved. [1] An E-value of this magnitude signifies an exceptionally high degree of selectivity, where one enantiomer reacts far more rapidly than the other, enabling their efficient separation. This demonstrates that the (S) and (R) enantiomers are not interchangeable substrates in common, scalable enzymatic processes.

| Evidence Dimension | Enantiomeric Ratio (E) |

| Target Compound Data | The (S)-amine is the slow-reacting enantiomer, allowing for its separation from the rapidly acylated (R)-amine. |

| Comparator Or Baseline | (R)-1-phenylethylamine (fast-reacting enantiomer) |

| Quantified Difference | >200 |

| Conditions | Lipase-catalyzed kinetic resolution of (±)-1-phenylethylamine using ethyl acetate as the acyl donor in a continuous flow system. |

This high selectivity is critical for procurement, as it validates the use of enzymatic methods to produce enantiopure (S)- or (R)-amines and their derivatives efficiently, making the racemic starting material a poor economic choice for stereospecific applications.

Precursor Suitability: High Diastereoselectivity in Chiral Auxiliary-Directed Synthesis

The precursor amine, (S)-1-phenylethylamine, is widely used as a chiral auxiliary to direct the stereochemical outcome of reactions. In a representative synthesis of tetrahydro-β-carboline derivatives, the use of the enantiopure (R)-1-phenylethylamine auxiliary (demonstrating the principle applicable to the S-enantiomer) in a reduction step yielded diastereomeric products in a ratio of up to 83:17. [1] This contrasts sharply with a non-stereoselective process, which would produce a 50:50 mixture of diastereomers.

| Evidence Dimension | Diastereomeric Ratio (d.r.) |

| Target Compound Data | 83:17 (achieved with NaBH(O2CC(CH3)3)3) |

| Comparator Or Baseline | Achiral synthesis baseline (50:50 d.r.) |

| Quantified Difference | 33% enrichment of the major diastereomer over a random outcome. |

| Conditions | Reduction of an imine moiety containing the (R)-1-phenylethylamine chiral auxiliary. |

This demonstrates the compound's value as a derivative of a key chiral precursor; using the enantiopure form is essential for creating the desired product stereoisomer and avoiding complex, costly purification of unwanted diastereomers.

Substrate in Enantioselective Biocatalysis

For use in enzymatic processes where the high enantioselectivity of enzymes like lipase can be exploited for selective hydrolysis or synthesis, which is critical for producing enantiopure acids or amines. [1]

Chiral Building Block for Asymmetric Synthesis

As a stable, protected form of (S)-1-phenylethylamine, this compound serves as a key starting material or intermediate in multi-step syntheses where introducing a specific stereocenter is a critical step for the final product's biological activity or material properties. [2]

Analytical Reference Standard

As an enantiomerically pure standard for the development and validation of analytical methods, such as chiral chromatography (HPLC or GC), to accurately determine the enantiomeric excess (ee) of 1-phenylethylamine and its derivatives in research and quality control settings.

Application Fit Matrix

References

- [1] de Miranda, A. S.; Miranda, L. S. M.; de Souza, R. O. M. A. Ethyl acetate as an acyl donor in the continuous flow kinetic resolution of (±)-1-phenylethylamine catalyzed by lipases. *Org. Biomol. Chem.* **2013**, *11*(20), 3332–3336.

- [2] Juaristi, E. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. *Molecules* **2020**, *25*(21), 4907.

XLogP3

Wikipedia

Explore Compound Types